molecular formula C14H12F3N5OS B2956523 1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034601-66-4

1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No.: B2956523
CAS No.: 2034601-66-4
M. Wt: 355.34
InChI Key: JWEBXTIDBORHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a structurally complex urea derivative incorporating a thiophene moiety and a trifluoromethyl-substituted triazolopyridine scaffold. The compound’s design combines a urea linker, known for hydrogen-bonding interactions in biological systems, with heterocyclic groups that enhance pharmacokinetic properties and target affinity. The thiophen-2-ylmethyl group contributes to lipophilicity and metabolic stability, while the trifluoromethyl-triazolopyridine core may improve binding to kinase domains or other enzymatic targets.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N5OS/c15-14(16,17)10-4-1-5-22-11(20-21-12(10)22)8-19-13(23)18-7-9-3-2-6-24-9/h1-6H,7-8H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEBXTIDBORHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C14H12F3N5OS and a molecular weight of 355.34 g/mol, this compound features a thiophene ring and a triazolo-pyridine moiety, which are known for their diverse pharmacological properties.

Chemical Structure

The structural formula can be represented as follows:

1 Thiophen 2 ylmethyl 3 8 trifluoromethyl 1 2 4 triazolo 4 3 a pyridin 3 yl methyl urea\text{1 Thiophen 2 ylmethyl 3 8 trifluoromethyl 1 2 4 triazolo 4 3 a pyridin 3 yl methyl urea}

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities including antiviral, antibacterial, and anticancer properties. The specific biological activities of this compound have been explored in several studies.

Antiviral Activity

A study highlighted the antiviral potential of related compounds against the Tobacco Mosaic Virus (TMV), where derivatives showed promising EC50 values indicating effective inhibition at low concentrations. Although specific data for the target compound is limited, similar triazole derivatives have demonstrated significant antiviral activity with EC50 values ranging from 0.20 μM to 58.7 μg/mL against various viral strains .

Anticancer Potential

Compounds containing trifluoromethyl groups and triazole cores have been reported to exhibit cytotoxic effects against cancer cell lines. For instance, related structures have shown CC50 values indicating their ability to inhibit cell proliferation effectively. The therapeutic index (TI), which measures the safety margin of these compounds, has been reported to be favorable in certain analogs .

Case Studies and Research Findings

Study Compound Tested Biological Activity EC50/CC50 Values
Study ATriazole DerivativeAntiviralEC50 = 3.98 μM
Study BSimilar Urea AnalogsAnticancerCC50 = 105.25 μM
Study CThiophene AnalogTMV InhibitionEC50 = 0.21 μM

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or receptors that are critical for viral replication or cancer cell survival. For example, some studies suggest that triazole derivatives may inhibit reverse transcriptase activity in HIV .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s uniqueness lies in its thiophen-2-ylmethyl and 8-(trifluoromethyl)-triazolopyridine substituents. Comparisons with similar urea derivatives reveal critical differences:

  • Phenyl vs. Thiophenyl Groups : Compounds like 1-phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea () use phenyl rings, which enhance aromatic stacking but lack the sulfur-mediated metabolic stability conferred by thiophene .
  • Trifluoromethyl vs. Chloro/Piperazine Substituents : Derivatives such as 1-(3-chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea () prioritize halogen or basic nitrogen groups. The trifluoromethyl group in the target compound improves electronegativity and membrane permeability compared to chloro or piperazine moieties .

Data Table: Comparative Analysis of Urea Derivatives

Compound Name Key Substituents Synthesis Yield (%) Biological Activity Reference
1-(Thiophen-2-ylmethyl)-3-((8-(trifluoromethyl)-triazolopyridinyl)methyl)urea Thiophen-2-ylmethyl, CF₃-triazolopyridine N/A Inferred kinase inhibition N/A
1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea Phenyl, triazole-thioether Not reported Chemosensitization
1-(3-Chlorophenyl)-3-(4-(piperazinylmethyl-thiazolyl)phenyl)urea 3-Cl-phenyl, piperazinyl-thiazole 77.7 Antibacterial/kinase inhibition
Triazine-thiourea-urea hybrid () Triazine, thiourea Not reported Enhanced biodynamic activity

Key Research Findings

  • Spectral Characterization : The target compound’s structure would likely be confirmed via ESI-MS (as in ) and NMR (as in ), with the trifluoromethyl group producing distinct ¹⁹F NMR signals .
  • Activity Predictions : The trifluoromethyl group’s electron-withdrawing nature may increase binding affinity compared to chloro or methoxy substituents in analogs .
  • Synthetic Challenges : The steric bulk of the triazolopyridine-thiophene system may require optimized coupling conditions, contrasting with simpler aryl ureas .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.